2-Heteroaryl Directly Attached Benzoxazinones Exhibit Low Activity in TF/FVIIa FX Activation Assay While 2-Vinyl-Linked Heteroaryl Derivatives Were Pursued for Platelet Aggregation — Positional and Conformational Rationale for the Ethenyl Linker
Jakobsen et al. (2000) explicitly reported that 2-heteroaryl substituents (including thienyl and furanyl) directly attached to the 4H-3,1-benzoxazin-4-one core were 'of low activity' in the TF/FVIIa-mediated Factor X activation assay, with IC50 values exceeding those of optimally substituted 2-aryl analogs by a wide margin (active 2-aryl compounds showed IC50 values of 0.17 to >40 μM, whereas 2-heteroaryl direct-attached compounds were not individually reported with IC50 values and were grouped as low activity) [1]. In contrast, Shridhar et al. (1985) specifically synthesized and evaluated a series of 2-thienylvinyl-substituted benzoxazinones (structurally analogous to CAS 59850-88-3) for blood platelet aggregation inhibitory activity, indicating that the vinyl spacer rescues biological relevance in a therapeutically meaningful assay [2]. This functional divergence between direct-attached and vinyl-linked 2-thienyl benzoxazinones provides a structurally rational basis for selecting CAS 59850-88-3 over the direct-attached analog CAS 26060-06-0 when platelet aggregation or related anti-thrombotic mechanisms are under investigation.
| Evidence Dimension | Inhibitory activity in TF/FVIIa-mediated Factor X activation assay (direct-attached thienyl) vs. platelet aggregation inhibitory activity (vinyl-linked thienyl) |
|---|---|
| Target Compound Data | CAS 59850-88-3 is a 2-thienylvinyl benzoxazinone; activity in platelet aggregation assay reported for structurally analogous compounds within the Shridhar 1985 series |
| Comparator Or Baseline | Directly attached 2-(2-thienyl)-4H-3,1-benzoxazin-4-one (CAS 26060-06-0): reported as 'of low activity' in TF/FVIIa FX activation assay; no IC50 individually tabulated [1] |
| Quantified Difference | Qualitative difference: direct-attached thienyl → low activity in coagulation assay; vinyl-linked thienyl → pursued in platelet aggregation model. Exact IC50 ratios cannot be calculated due to lack of head-to-head data. |
| Conditions | TF/FVIIa assay: in vitro activation of Factor X by TF/FVIIa complex, IC50 range for active compounds 0.17 to >40 μM (Jakobsen 2000). Platelet aggregation: in vitro blood platelet aggregation assay (Shridhar 1985). |
Why This Matters
The presence of the ethenyl linker transforms the biological target engagement profile from an essentially inactive scaffold (coagulation cascade) to one with documented antiplatelet potential, directly informing selection for cardiovascular or anti-thrombotic research programs.
- [1] Jakobsen, P.; Ritsmar Pedersen, B.; Persson, E. Inhibitors of the tissue factor/factor VIIa-induced coagulation: synthesis and in vitro evaluation of novel specific 2-aryl substituted 4H-3,1-benzoxazin-4-ones. Bioorg. Med. Chem. 2000, 8 (8), 2095–2103. DOI: 10.1016/S0968-0896(00)00129-2. View Source
- [2] Shridhar, D. R.; Sastry, C. V. R.; Lal, B. 3-[2-(Aryl/2'-furyl and 2'-thienyl)vinyl]-2H-1,4-benzoxazin-2-one-6-acetates as potential blood platelet aggregation inhibitors. Indian J. Chem., Sect. B 1985, 24 (10), 1102–1103. View Source
